molecular formula C14H10ClN3S2 B1674471 Lanoconazole CAS No. 101530-10-3

Lanoconazole

Katalognummer: B1674471
CAS-Nummer: 101530-10-3
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: ZRTQSJFIDWNVJW-OWBHPGMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lanoconazole is a conazole antifungal drug and an imidazole antifungal drug.

Wirkmechanismus

Target of Action

Lanoconazole primarily targets the cytochrome P450 dependent C-14a-demethylase enzyme in fungal cells . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

This compound inhibits the cytochrome P450 dependent C-14a-demethylation of lanosterol, thereby preventing its conversion to ergosterol . This disruption in ergosterol synthesis increases the permeability of the fungal cell membrane, leading to cell lysis and ultimately, the death of the fungal organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, this compound disrupts the integrity of the fungal cell membrane, impairing its function and leading to cell death .

Pharmacokinetics

In dermal application studies of 14C-labeled-lanoconazole cream, 83% of the total radioactivity was recoverable from the stratum corneum 24 hours after application . The radioactivity remained recoverable for up to 96 hours, which is approximately seven times longer than for clotrimazole and bifonazole . In humans, penetration and accumulation of this compound in the horny layer are higher than those of other drugs .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to increased permeability and eventual lysis of the fungal cell membrane . This results in the death of the fungal organism, effectively treating the fungal infection . Additionally, this compound has been shown to increase collagen content and angiogenesis in newly formed granulation tissue, thereby accelerating wound healing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pollutants such as heavy metals and microplastics in the environment can play a role in the occurrence and spread of antimicrobial resistance . Additionally, the in vitro activities of this compound against clinical and environmental isolates of black mold and melanized yeast were determined, suggesting that environmental factors can influence the efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Lanoconazole exerts its antifungal effects by inhibiting the enzyme sterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane, cell lysis, and ultimately, the death of the fungal organism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammatory edema in a mouse model when used in an emulsion stabilized with cellulose nanocrystals . This suggests that this compound may have potential anti-inflammatory effects in addition to its antifungal properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme sterol 14-alpha-demethylase . By binding to this enzyme, this compound inhibits the conversion of lanosterol to ergosterol, a critical step in the biosynthesis of ergosterol . This disruption in ergosterol synthesis leads to alterations in the fungal cell membrane, resulting in increased permeability, cell lysis, and ultimately, the death of the fungal organism .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been noted that efficient topical delivery of antifungal drugs like this compound can be challenging due to the limited water solubility and required prolonged duration of treatment . The development of this compound-loaded emulsions has been shown to enhance the anti-inflammatory efficacy of this compound on the skin, suggesting potential for prolonged local action .

Metabolic Pathways

The primary metabolic pathway of this compound involves its interaction with the enzyme sterol 14-alpha-demethylase . This enzyme is crucial in the biosynthesis pathway of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane and cell lysis .

Transport and Distribution

While specific studies on the transport and distribution of this compound within cells and tissues are currently limited, it is known that the compound is primarily used topically, suggesting that it is likely distributed in the areas of the body where it is applied .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it can be inferred that this compound likely interacts with the components of the fungal cell membrane, particularly with the enzyme sterol 14-alpha-demethylase involved in the biosynthesis of ergosterol .

Biologische Aktivität

Lanoconazole (LCZ) is a topical antifungal agent that has garnered attention for its efficacy against various fungal infections, particularly dermatophyte infections. This article reviews the biological activity of this compound, focusing on its antifungal properties, anti-inflammatory effects, and clinical applications based on diverse research findings.

Antifungal Activity

This compound exhibits potent antifungal activity against a range of fungi, making it a valuable treatment option for superficial mycoses. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to other antifungal agents against dermatophytes and other fungal species.

Fungal Species This compound MIC (μg/ml) Other Agents MIC (μg/ml)
Trichophyton rubrum0.063 - 1.0Itraconazole: 0.183
Microsporum canis0.063 - 1.0Fluconazole: 15.34
Aspergillus fumigatus0.64Voriconazole: 1.31
Fusarium species0.013Amphotericin B: 1.9

This compound demonstrates particularly low MIC values against Fusarium species, indicating its potential as a treatment for infections caused by these fungi, especially in cases where other treatments have failed due to resistance .

Anti-Inflammatory Effects

In addition to its antifungal properties, this compound has been shown to possess significant anti-inflammatory effects. Research indicates that LCZ can inhibit the release of pro-inflammatory cytokines such as interleukin-8 (IL-8), interferon-γ, and IL-2 from stimulated human cells at low concentrations . This dual action may enhance its therapeutic efficacy in treating dermatomycoses by addressing both the infection and associated inflammation.

Key Findings on Anti-Inflammatory Activity:

  • Inhibition of IL-8 release from keratinocytes at 10^-5 mol/l concentration.
  • Reduction of interferon-γ and IL-2 release from peripheral blood mononuclear cells at concentrations of 10^-7 and 10^-6 mol/l, respectively .

Clinical Applications and Case Studies

This compound has been evaluated in various clinical settings, demonstrating its effectiveness in treating conditions such as tinea pedis and other dermatophytoses. A comparative study highlighted that patients receiving combination therapy with this compound and urea ointment showed a significantly higher improvement rate (96%) compared to those treated with this compound alone (70%) .

Case Study Summary:

  • Study Title: Usefulness of this compound in Hyperkeratotic Tinea Pedis
  • Treatment Groups:
    • Monotherapy with this compound
    • Combination therapy with this compound and Urea Ointment
  • Results:
    • Monotherapy: 70% improvement
    • Combination therapy: 96% improvement

Wissenschaftliche Forschungsanwendungen

Antifungal Efficacy

Mechanism of Action
Lanoconazole exhibits a potent antifungal mechanism by inhibiting ergosterol synthesis, which is critical for fungal cell membrane integrity. This action disrupts cellular processes, leading to fungal cell death.

Clinical Applications

  • Dermatophytosis Treatment : this compound has been shown to effectively treat infections caused by dermatophytes, such as Trichophyton mentagrophytes. A study demonstrated that this compound's efficacy is comparable to other antifungals like terbinafine and luliconazole, with significant mycological clearance observed in treated subjects .
  • Candidiasis Management : Research indicates that both formulations (cream and solution) of this compound significantly outperform bifonazole in eradicating fungi in cutaneous candidiasis models .

Anti-inflammatory Properties

Recent studies have highlighted this compound's anti-inflammatory effects , which may enhance its therapeutic profile in treating skin conditions characterized by inflammation alongside fungal infections.

  • Inhibition of Cytokine Release : this compound significantly inhibits the release of pro-inflammatory cytokines such as interleukin-8 from keratinocytes and interferon-gamma from peripheral blood mononuclear cells, suggesting a dual role in managing inflammation and infection .
  • Skin Inflammation Models : In murine models, this compound demonstrated effective suppression of inflammation induced by agents like phorbol esters, indicating its potential for broader dermatological applications beyond antifungal treatment .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its use in clinical settings.

  • Skin Penetration Studies : A clinical trial assessed the pharmacokinetics of this compound cream after repeated applications. Results showed that the drug reached a steady state in the stratum corneum by day three, with a half-life of approximately 11 hours post-discontinuation . This information is crucial for determining appropriate dosing regimens.

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Case Study on Efficacy Against Cryptococcus neoformans : In a controlled study involving MAIDS mice, this compound was found to inhibit the growth of Cryptococcus neoformans, suggesting its potential utility in immunocompromised patients, such as those with AIDS .
  • Contact Dermatitis Reactions : A report highlighted instances of contact dermatitis associated with this compound application, emphasizing the importance of monitoring adverse reactions during treatment .

Comparative Efficacy

A comparative analysis of this compound against other antifungal agents reveals its relative strengths and weaknesses:

Antifungal AgentEfficacy Against DermatophytesEfficacy Against CandidiasisAnti-inflammatory Effects
This compoundModerateHighSignificant
TerbinafineHighModerateMinimal
LuliconazoleModerateHighMinimal

Eigenschaften

CAS-Nummer

101530-10-3

Molekularformel

C14H10ClN3S2

Molekulargewicht

319.8 g/mol

IUPAC-Name

(2Z)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile

InChI

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12-

InChI-Schlüssel

ZRTQSJFIDWNVJW-OWBHPGMISA-N

SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl

Isomerische SMILES

C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=CC=CC=C3Cl

Kanonische SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl

Aussehen

Solid powder

Key on ui other cas no.

126509-69-1

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile
lanoconazole
latoconazole
latoconazole, (E)-isomer
latoconazole, (Z)-isomer
NND 318
NND-318

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanoconazole
Reactant of Route 2
Lanoconazole
Reactant of Route 3
Lanoconazole
Reactant of Route 4
Lanoconazole
Reactant of Route 5
Lanoconazole
Reactant of Route 6
Lanoconazole
Customer
Q & A

Q1: What is the mechanism of action of lanoconazole?

A1: this compound is an imidazole antifungal agent. Like other azole antifungals, it exerts its effect by inhibiting the enzyme sterol 14α-demethylase in fungi. [] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. []

Q2: How does inhibiting ergosterol biosynthesis affect fungal cells?

A2: Inhibiting ergosterol biosynthesis disrupts the integrity and function of the fungal cell membrane. [] This can lead to growth inhibition and ultimately cell death.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H12ClN3S2 and a molecular weight of 357.87 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A4: Yes, the structure of this compound has been confirmed by 1H-NMR spectroscopy and mass spectrometry. []

Q5: How is this compound distributed in the skin after topical application?

A5: this compound primarily accumulates and is retained in the stratum corneum, the outermost layer of the skin. [, , ] This is the primary site of infection for many superficial fungal infections.

Q6: How long does this compound remain in the stratum corneum?

A6: Studies show that this compound reaches a steady state in the stratum corneum after 3 days of once-daily application. [] After discontinuing application, its elimination half-life is approximately 11 hours. []

Q7: What types of fungal infections is this compound effective against?

A7: this compound exhibits potent in vitro and in vivo activity against a broad spectrum of fungi, including dermatophytes (e.g., Trichophyton spp., Epidermophyton floccosum), Candida spp., and dimorphic fungi. [, , , , , ]

Q8: Is this compound effective against azole-resistant Aspergillus fumigatus strains?

A8: Yes, studies demonstrate that this compound retains activity against both azole-susceptible and azole-resistant Aspergillus fumigatus strains. []

Q9: How does the efficacy of this compound compare to other antifungal agents?

A9: Studies have shown this compound to be more potent in vitro and in some cases in vivo compared to other azole antifungals like bifonazole and clotrimazole, especially against dermatophytes. [, , , , , ] It has also shown comparable efficacy to terbinafine in certain models of tinea pedis. []

Q10: What are the known side effects of this compound?

A10: As with any medication, this compound may cause side effects, although not everyone experiences them.

Q11: Are there any known allergic reactions to this compound?

A11: Yes, there have been reported cases of allergic contact dermatitis attributed to this compound. [, ]

Q12: What formulations of this compound are available?

A12: this compound is typically formulated as a cream or solution for topical application. [, ]

Q13: Is there a difference in therapeutic efficacy between this compound cream and ointment formulations?

A13: Studies comparing the two formulations in guinea pig models of tinea corporis and tinea pedis suggest that both cream and ointment formulations exhibit comparable therapeutic efficacy. [, ]

Q14: Does this compound interact with other medications?

A14: While specific drug interactions for this compound have not been extensively studied, it is essential to inform your doctor about all medications you are taking, including prescription, over-the-counter, and herbal supplements.

Q15: Can this compound affect the immune response?

A15: Some research suggests that this compound may have immunomodulatory effects. For example, it has been shown to suppress the production of tumor necrosis factor (TNF) by murine peritoneal macrophages in vitro. [] Additionally, this compound inhibited the release of IL-8 from human epidermal keratinocytes stimulated with β-glucan and the release of interferon-γ and IL-2 from human peripheral blood mononuclear cells stimulated with phytohemagglutinin. []

Q16: Are there any strategies to improve the delivery of this compound to specific targets?

A16: Research in this area is ongoing. One potential strategy could involve developing novel formulations that enhance penetration into deeper skin layers or target specific fungal structures.

Q17: What analytical techniques are used to quantify this compound?

A17: Several analytical methods have been employed to quantify this compound, including high-performance liquid chromatography (HPLC), tandem mass spectrometry (MS/MS), and UV spectrophotometry. [, , , ]

Q18: What is the environmental impact of this compound?

A18: The environmental impact of this compound has not been extensively studied.

Q19: What are some alternatives to this compound for treating fungal infections?

A19: Several other antifungal agents are available, including other azoles (e.g., clotrimazole, miconazole, econazole), allylamines (e.g., terbinafine, naftifine), and polyenes (e.g., amphotericin B). [, , , , ] The choice of treatment depends on factors such as the type and location of the infection, individual patient characteristics, and potential for side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.